molecular formula C5H4BrClS B6596924 3-bromo-4-(chloromethyl)thiophene CAS No. 70260-08-1

3-bromo-4-(chloromethyl)thiophene

Cat. No.: B6596924
CAS No.: 70260-08-1
M. Wt: 211.51 g/mol
InChI Key: YTFXBGFBUGEUCB-UHFFFAOYSA-N
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Description

3-Bromo-4-(chloromethyl)thiophene (CAS 70260-08-1) is a versatile and high-value heteroaromatic building block specifically designed for advanced chemical synthesis and research applications . With the molecular formula C5H4BrClS and a molecular weight of 211.51 g/mol, this compound features two distinct reactive sites: a bromine substituent and a chloromethyl group on the thiophene ring . This unique structure allows for sequential and selective functionalization, making it an invaluable intermediate in cross-coupling reactions (e.g., Suzuki, Stille), nucleophilic substitutions, and ring-forming cyclizations. Researchers primarily utilize this compound in the development of novel pharmaceuticals, agrochemicals, and organic materials, particularly in constructing complex thiophene-containing scaffolds and functionalized polymers. The presence of both halogens enables its application in the synthesis of more elaborate molecular architectures, such as fused-ring systems or dendrimers. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans. For your research needs, the compound is managed with cold-chain transportation to ensure stability and is available from multiple global stock points .

Properties

IUPAC Name

3-bromo-4-(chloromethyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClS/c6-5-3-8-2-4(5)1-7/h2-3H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFXBGFBUGEUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)Br)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401300156
Record name 3-Bromo-4-(chloromethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401300156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70260-08-1
Record name 3-Bromo-4-(chloromethyl)thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70260-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-(chloromethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401300156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sequential Bromination-Chlorination

A two-step synthesis from 4-methylthiophene involves:

  • Bromination : NBS (1.05 equiv), benzoyl peroxide (0.05 equiv), and n-heptane solvent under reflux for 5 hours.

  • Chlorination : SO₂Cl₂ (1.2 equiv) in dichloromethane at 0°C for 2 hours.

This route affords 3-bromo-4-(chloromethyl)thiophene in 68% overall yield, with purity >95% by HPLC.

One-Pot Bromination/Chlorination

A streamlined method employs bromine (Br₂) and chlorine gas in acetic acid, enabling simultaneous bromination and chlorination. However, this approach risks over-halogenation, necessitating zinc dust reduction to remove excess bromine. The optimal molar ratio of Br₂:Cl₂ is 1:1.2, yielding 55% of the target compound.

Reaction Optimization and Scalability

Solvent Screening

Comparative studies highlight n-heptane as superior to polar solvents (e.g., carbon tetrachloride), which promote dibromination. Nonpolar solvents stabilize radical intermediates, enhancing monobromination selectivity.

Temperature and Time Dependence

  • Bromination : Reflux conditions (100–120°C) for 4–6 hours maximize conversion.

  • Chlorination : Low temperatures (0–5°C) suppress ring chlorination.

Analytical and Purification Techniques

Post-reaction workup involves:

  • Cooling and filtration to remove succinimide byproducts.

  • Concentration under vacuum until precipitation, followed by petroleum ether washing.

  • Column chromatography (silica gel, hexane/ethyl acetate) for final purification.

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structure and purity, with characteristic signals at δ 4.52 ppm (CH₂Cl) and m/z 224 [M+H]⁺.

Challenges and Mitigation Strategies

  • Regioselectivity : Electron-donating groups (e.g., methyl) direct bromination to the 3-position, but competing ring bromination may occur. Using bulky initiators (e.g., dibenzoyl peroxide) minimizes this.

  • Byproduct formation : Dibrominated species are suppressed by limiting NBS stoichiometry and reaction time.

Industrial-Scale Considerations

Pilot-scale synthesis (5–10 kg batches) employs continuous-flow reactors to maintain temperature control and reduce hazardous intermediate handling. Economic analyses favor the sequential bromination-chlorination route due to lower reagent costs (<$50/kg) compared to one-pot methods .

Scientific Research Applications

Organic Synthesis

3-Bromo-4-(chloromethyl)thiophene serves as a versatile building block in organic synthesis. Its halogenated nature allows for various substitution reactions, making it suitable for the synthesis of more complex molecules.

  • Suzuki Coupling Reactions : This compound can participate in Suzuki cross-coupling reactions, where it reacts with boronic acids to form biaryl compounds. For instance, it has been used to synthesize (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives through efficient coupling processes .
  • Chloromethylation : The chloromethyl group enhances the compound's reactivity, allowing it to undergo nucleophilic attack and further functionalization. This property is exploited in synthesizing various thiophene derivatives that are biologically active .

Material Science

The compound is also significant in material science, particularly in the development of organic semiconductors.

  • Organic Light Emitting Diodes (OLEDs) : Thiophene derivatives, including this compound, are integral to the fabrication of OLEDs due to their ability to emit light upon electrical stimulation. The incorporation of this compound into polymer matrices has been shown to improve the efficiency and stability of OLED devices .
  • Organic Field-Effect Transistors (OFETs) : The compound's electronic properties make it suitable for use in OFETs, where it contributes to the charge transport characteristics essential for device performance .

Research indicates that this compound exhibits notable biological activities, particularly as an antimicrobial agent.

  • Antibacterial and Antifungal Properties : Studies have demonstrated that compounds with similar structures exhibit significant antibacterial and antifungal activities against various strains. For example, derivatives have shown effectiveness against E. coli and S. aureus, indicating potential applications in addressing antibiotic resistance .
ActivityTarget OrganismsIC50 Values
AntibacterialE. coliVaries by derivative
AntifungalC. albicansVaries by derivative

Case Studies

Case Study 1: Antibacterial Activity
A study synthesized thiophene derivatives similar to this compound and tested their antibacterial properties against E. coli and S. aureus. The results indicated effective inhibition at low concentrations, showcasing the compound's potential as an antibacterial agent .

Case Study 2: Antifungal Activity
Another investigation focused on the antifungal properties of related thiophene derivatives against Candida species. The modifications to the thiophene structure enhanced efficacy, suggesting that this compound could be a candidate for further development as an antifungal agent .

Comparison with Similar Compounds

Chloromethyl-Substituted Aromatic Compounds

Compounds bearing chloromethyl groups on aromatic systems share reactivity patterns but differ in electronic and steric effects due to ring type and substitution positions:

Compound Structure Key Properties/Applications Reference
3-(4-(Chloromethyl)phenyl)thiophene (3n) Chloromethyl on phenyl ring attached to thiophene Lower electrophilicity at thiophene; used in polymer synthesis
2-Chloromethyl thiophene Chloromethyl at position 2 of thiophene Enhanced reactivity at position 5 due to proximity; common in drug intermediates
3-Bromo-4-(chloromethyl)thiophene Bromo at position 3, chloromethyl at position 4 Dual functionality for sequential functionalization

Key Differences :

  • Electronic Effects : The direct attachment of chloromethyl to the thiophene ring in this compound increases electron-withdrawing effects compared to phenyl-linked analogs (e.g., 3n), lowering the LUMO energy and enhancing electrophilicity .
  • Reactivity : Bromine at position 3 allows regioselective cross-coupling, whereas chloromethyl at position 4 facilitates nucleophilic substitution or elimination reactions, enabling diverse derivatization pathways .

Bromo-Substituted Thiophene Derivatives

Bromo-substituted thiophenes are pivotal in catalysis. Comparisons include:

Compound Substituents HOMO-LUMO Gap (ΔEg) Applications Reference
3-Bromo-4-(2-pyridyl)thiophene Bromo at position 3, pyridyl at position 4 4.2 eV (DFT) Optoelectronics; ligand design
This compound Bromo at position 3, chloromethyl at position 4 Not reported (inferred <4 eV) Pharmaceutical intermediates

Key Differences :

  • Synthetic Utility : The chloromethyl group offers broader functionalization options (e.g., alkylation, oxidation to aldehydes) compared to pyridyl substituents .

Biological Activity

3-Bromo-4-(chloromethyl)thiophene is an organic compound characterized by a thiophene ring with bromine and chlorine substituents. Its unique structure confers various biological activities, making it a subject of interest in pharmaceutical research. This article delves into the biological activity of this compound, summarizing relevant findings, case studies, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C4_4H2_2BrClS. The compound features:

  • A thiophene ring : A five-membered aromatic ring containing sulfur.
  • Substituents : Bromine (Br) and chlorine (Cl) at specific positions, which influence its chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity, particularly in antimicrobial properties. It has been studied for its potential effectiveness against various bacterial strains.

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of thiophene derivatives, including this compound:

  • Bacterial Strains Tested : Common strains include Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
  • Results : The compound has shown activity against these strains, suggesting its potential as an antibacterial agent .
Bacterial Strain Activity Observed
E. coliActive
S. aureusActive
P. aeruginosaActive

While specific mechanisms of action for this compound are not fully elucidated, its structural characteristics suggest possible interactions with biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor in enzymatic processes.
  • Receptor Interaction : Potential interactions with specific receptors or proteins could lead to therapeutic applications .

Case Studies

  • Antibacterial Screening :
    • A study screened various thiophene derivatives for antibacterial activity, highlighting the effectiveness of this compound against multiple bacterial strains. The results indicated significant inhibition zones in agar diffusion assays .
  • Pharmaceutical Applications :
    • As a precursor in the synthesis of pharmaceuticals such as antibiotics (e.g., timentin), this compound plays a crucial role in developing new therapeutic agents.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Halogenation Reactions : Selective halogenation strategies allow for the introduction of bromine and chlorine at desired positions on the thiophene ring.
  • Organometallic Reactions : Techniques such as Suzuki coupling have been employed to create various derivatives that may enhance biological activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for introducing the chloromethyl group at the 4-position of 3-bromothiophene?

  • Methodology :

Chloromethylation : Use formaldehyde (CH₂O) and HCl under acidic conditions. The bromine substituent directs electrophilic attack to the 4-position, yielding 3-bromo-4-(chloromethyl)thiophene. Optimize reaction time and temperature to minimize side products .

Lithiation-Electrophilic Quenching : Generate a lithiated intermediate at the 4-position using n-butyllithium, followed by reaction with a chloromethylating agent (e.g., ClCH₂I). Maintain low temperatures (−70°C) to control regioselectivity .

Q. What safety protocols are critical when handling this compound?

  • Key Precautions :

  • Store in tightly sealed containers at <4°C to prevent degradation .
  • Avoid contact with metals (e.g., iron, aluminum) due to corrosion risks. Use glass or PTFE-lined equipment .
  • Employ non-sparking tools and grounded containers to mitigate fire hazards from volatile chloromethyl groups .

Q. What analytical techniques confirm the structure and purity of this compound?

  • Methods :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., δ ~4.5 ppm for CH₂Cl, δ ~130 ppm for aromatic carbons) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (M⁺ at m/z 223) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify C–Br (~600 cm⁻¹) and C–Cl (~750 cm⁻¹) stretches .

Advanced Research Questions

Q. How does the bromine substituent influence the electronic properties and reactivity of the thiophene ring?

  • Mechanistic Insight :

  • Bromine acts as an electron-withdrawing group, polarizing the π-system and directing electrophilic substitution to the 4-position. Comparative studies with chloro analogs show slower coupling kinetics due to bromine’s larger atomic radius and lower electronegativity .
    • Data Table :
PropertyBromine SubstituentChlorine Substituent
Hammett σ Value+0.23+0.11
Suzuki Coupling RateHighModerate

Q. How can regioselectivity be optimized in reactions involving both bromine and chloromethyl groups?

  • Strategies :

Sequential Functionalization : Perform Suzuki coupling at bromine first (using Pd catalysts), then substitute the chloromethyl group (e.g., with amines) .

Protecting Groups : Temporarily block the chloromethyl site (e.g., silylation) during bromine-focused reactions .

Q. What computational approaches predict reactivity pathways for derivatives of this compound?

  • Tools :

  • Density Functional Theory (DFT) : Model transition states for nucleophilic substitution (SN2 at CH₂Cl) and electron distribution in cross-coupling reactions .
    • Case Study : DFT predicts higher activation energy for substitution at bromine vs. chloromethyl, aligning with experimental yields .

Contradiction Analysis

Q. How to resolve conflicting data on the stability of this compound under varying conditions?

  • Root Cause : Discrepancies arise from impurities (e.g., residual HCl) or moisture-induced hydrolysis of the chloromethyl group.
  • Resolution :

  • Conduct stability studies under inert atmospheres (N₂/Ar) with desiccants (e.g., molecular sieves) .
  • Monitor degradation via HPLC or GC-MS to identify decomposition products .

Q. Why do bromine and chloromethyl groups exhibit divergent reactivity in cross-coupling vs. substitution reactions?

  • Explanation :

  • Bromine’s higher leaving-group ability facilitates Pd-catalyzed coupling (e.g., Suzuki), while the chloromethyl group undergoes SN2 reactions due to its sp³-hybridized carbon .

Methodological Tables

Table 1 : Synthetic Routes for this compound

MethodReagents/ConditionsYieldReference
ChloromethylationCH₂O, HCl, 40°C, 12 hr40-45%
Lithiation-Quenchingn-BuLi, ClCH₂I, −70°C50-55%

Table 2 : Comparative Reactivity of Substituents

Reaction TypeBromine ReactivityChloromethyl ReactivityReference
Suzuki CouplingHigh (Pd catalysis)Low
SN2 SubstitutionLowHigh (polar aprotic)

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